molecular formula C9H11ClIN B13749107 1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride

1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride

Cat. No.: B13749107
M. Wt: 295.55 g/mol
InChI Key: BNSIGTHVXLDJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the iodine atom.

    1,2,3,4-Tetrahydro-6-iodo-isoquinoline: Another iodinated derivative with the iodine atom at a different position.

    1,2,3,4-Tetrahydro-5-bromo-isoquinoline: A brominated analog with similar chemical properties.

Uniqueness

1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride is unique due to the presence of the iodine atom at the 5-position, which can significantly influence its reactivity and biological activity. This structural feature makes it a valuable compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C9H11ClIN

Molecular Weight

295.55 g/mol

IUPAC Name

5-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H

InChI Key

BNSIGTHVXLDJAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)I.Cl

Origin of Product

United States

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